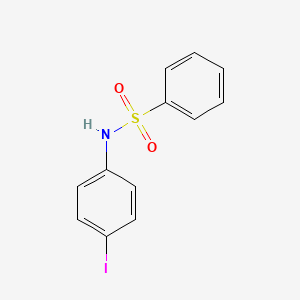

N-(4-iodophenyl)benzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Contemporary Chemical Biology

The benzenesulfonamide moiety is a privileged scaffold in drug discovery and chemical biology, prized for its robust chemical stability and its capacity to act as a versatile zinc-binding group. nih.gov This structural motif is a cornerstone in the design of a wide array of biologically active compounds. A primary area of investigation involves their role as carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes crucial in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org The sulfonamide group can coordinate with the zinc ion in the enzyme's active site, leading to potent and often selective inhibition. nih.gov

Beyond CAs, research has demonstrated the utility of benzenesulfonamide derivatives in targeting other enzymes and pathways. Studies have explored their potential as inhibitors of protein tyrosine phosphatase-1B (PTP1B) for managing metabolic disorders, as V-ATPase inhibitors for developing novel insecticides, and as anti-influenza agents targeting the viral hemagglutinin protein. nih.govrsc.orgontosight.ai Furthermore, certain benzenesulfonamide derivatives have been shown to exhibit cardiovascular effects and potent antiproliferative activity against various cancer cell lines, highlighting the broad therapeutic potential of this chemical class. rsc.orgcerradopub.com.br

Significance of Halogenation in Sulfonamide Derivatives for Academic Inquiry

The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Halogenation, particularly with heavier halogens like iodine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The iodine atom, in particular, can form strong halogen bonds, a type of non-covalent interaction that can enhance binding to a protein target, thereby increasing potency and selectivity.

In the context of sulfonamides, halogenation has been shown to be a critical factor in enhancing biological activity. For instance, studies on halogenated sulfonamide derivatives have demonstrated improved antiproliferative activity and apoptosis induction in cancer cells. nih.gov The position of the halogen on the aromatic ring is often crucial, with specific isomers showing markedly different biological effects. nih.gov Research into 2-thiouracil-5-sulfonamide derivatives noted that halogenated versions exhibited significant inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is implicated in inflammation and cancer. sigmaaldrich.com The presence of an iodine atom can also be leveraged for research purposes, such as in the development of radiolabeled ligands for diagnostic imaging or in crystallographic studies to phase protein structures. rcsb.org

Research Trajectories and Academic Relevance of N-(4-iodophenyl)benzenesulfonamide

This compound serves as a significant building block and intermediate in the synthesis of more complex molecules for academic and pharmaceutical research. Its structure combines the proven benzenesulfonamide scaffold with a strategically placed iodine atom, making it a valuable starting point for developing targeted molecular probes and potential therapeutic agents.

One major research trajectory involves its use in the synthesis of potent anticancer agents. For example, this compound has been derivatized to create N-(4-Iodophenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide, a compound that exhibits powerful antimitotic activity by disrupting microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. ulaval.ca This line of research underscores the compound's relevance in oncology drug discovery.

Another significant area of academic inquiry is the development of specific enzyme inhibitors. The 4-iodophenyl group has been incorporated into sulfonamide-based inhibitors to target enzymes like carbonic anhydrase. A notable example is the compound 4-(2-(3-(4-iodophenyl)ureido)ethyl)benzenesulfonamide, which has been co-crystallized with carbonic anhydrase from Schistosoma mansoni. rcsb.org The resulting crystal structure provides a detailed atomic-level map of how the iodinated "tail" of the inhibitor interacts with the enzyme's active site, offering invaluable insights for the rational design of next-generation inhibitors. rcsb.org These examples highlight the academic relevance of this compound not merely as a synthetic precursor, but as a key component in designing sophisticated molecules for targeted biological investigation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21226-24-4 | matrix-fine-chemicals.com |

| Molecular Formula | C₁₂H₁₀INO₂S | matrix-fine-chemicals.com |

| Molecular Weight | 359.18 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

Research Applications of this compound Derivatives

| Derivative Name | Research Area | Key Finding | Reference |

|---|---|---|---|

| N-(4-Iodophenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide | Anticancer / Antimitotic | Exhibits potent antiproliferative activity by blocking cell cycle progression in the G2/M phase. | ulaval.ca |

| 4-(2-(3-(4-iodophenyl)ureido)ethyl)benzenesulfonamide | Enzyme Inhibition / Structural Biology | Binds to and inhibits carbonic anhydrase; its crystal structure in complex with the enzyme has been determined. | rcsb.org |

| 2-Amino-N-(4'-iodophenyl)benzenesulfonamide | Synthetic Chemistry | Used as a key intermediate in the one-pot synthesis of N-substituted benzannulated triazoles. | rsc.org |

| N-(4-iodophenyl)-4-methylbenzenesulfonamide | Synthetic Chemistry | Synthesized via an iron-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLQQINBCDIZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Iodophenyl Benzenesulfonamide and Its Structural Analogs

Established Synthetic Pathways to N-Arylsulfonamides

Traditional methods for constructing the N-aryl sulfonamide linkage have been refined over decades and remain widely used in both academic and industrial settings.

The most conventional and widely practiced method for synthesizing N-arylsulfonamides is the nucleophilic reaction between an amine and a sulfonyl chloride. ijarsct.co.inrsc.org This approach, often referred to as the Hinsberg reaction, typically involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as an organic or inorganic base, to neutralize the hydrochloric acid byproduct. ijarsct.co.ingoogle.com

For the specific synthesis of N-(4-iodophenyl)benzenesulfonamide, this would involve the condensation of 4-iodoaniline (B139537) with benzenesulfonyl chloride. The reactivity of the amine is a crucial factor; primary amines are generally highly reactive, while secondary amines exhibit lower reactivity. ijarsct.co.in While effective, this method requires the preparation of sulfonyl chloride derivatives, which can sometimes involve toxic reagents and challenging conditions. researchgate.net The broad applicability of this method has made it a cornerstone in the synthesis of a vast array of sulfonamide derivatives. acs.org

Table 1: Representative Condensation Reaction

| Amine Reactant | Sulfonyl Chloride Reactant | Product | Base |

| 4-Iodoaniline | Benzenesulfonyl chloride | This compound | Sodium Carbonate |

| Aniline | p-Toluenesulfonyl chloride | N-phenyl-4-methylbenzenesulfonamide | Pyridine (B92270) |

To circumvent the use of potentially toxic anilines, alternative methods utilizing nitroarenes as the nitrogen source have been developed. tandfonline.com A notable advancement in this area is the use of iron as a promoter for the reductive coupling of nitroarenes with sulfonyl halides. rsc.org In this strategy, inexpensive and environmentally benign iron dust serves as the reductant, facilitating the conversion of the nitro group to an amino group in situ, which then reacts with the sulfonyl chloride. rsc.org

This method has been successfully applied to synthesize a range of N-arylsulfonamides in moderate to excellent yields, and it can be performed in an aqueous medium, enhancing its green credentials. rsc.org For instance, the synthesis of N-(4-iodophenyl)-4-methylbenzenesulfonamide has been reported with a 67% yield using this iron-promoted protocol. rsc.org Other iron-catalyzed systems, such as those using FeCl₂ with NaHSO₃, have also been developed for the coupling of nitroarenes with sodium arylsulfinates, further expanding the utility of iron in N–S bond formation. acs.orgorganic-chemistry.org

Table 2: Iron-Promoted Synthesis of N-Arylsulfonamides rsc.org

| Nitroarene | Sulfonyl Chloride | Product | Yield |

| 1-Iodo-4-nitrobenzene | p-Toluenesulfonyl chloride | N-(4-iodophenyl)-4-methylbenzenesulfonamide | 67% |

| 1-Chloro-4-nitrobenzene | p-Toluenesulfonyl chloride | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 73% |

| 1-Fluoro-4-nitrobenzene | p-Toluenesulfonyl chloride | N-(4-fluorophenyl)-4-methylbenzenesulfonamide | 66% |

The synthesis of more complex or functionally diverse derivatives of this compound often necessitates multi-step synthetic sequences. These strategies allow for the introduction of various functional groups onto the core structure.

One such strategy involves the initial synthesis of a precursor like N-(4'-iodophenyl)-2-nitrobenzenesulfonamide, followed by the reduction of the nitro group to an amine, yielding 2-amino-N-(4'-iodophenyl)benzenesulfonamide. rsc.org This amino group can then serve as a handle for further functionalization.

Another versatile multi-step approach begins with the chloroacetylation of an aminobenzenesulfonamide, followed by nucleophilic substitution with an appropriate amine or aniline. nih.gov This has been used to create libraries of benzenesulfonamide (B165840) derivatives with varied linkers. For example, reacting 4-aminobenzenesulfonamide with chloroacetyl chloride and then with 4-iodoaniline would be a plausible, albeit indirect, route to a functionalized analog. The synthesis of complex imidazole-bearing benzenesulfonamides also relies on multi-step pathways, often starting from a substituted aminobenzenesulfonamide. ktu.edumdpi.com These multi-step methods are invaluable for creating structurally diverse molecules for applications such as drug discovery. dovepress.comnih.gov

Electrochemical Synthesis Approaches

Electrosynthesis has emerged as a powerful and green alternative to conventional synthetic methods, often proceeding without the need for catalysts or harsh reagents. nih.gov

A particularly innovative electrochemical method is convergent paired synthesis, where simultaneous reduction and oxidation reactions occur at the cathode and anode, respectively, to generate the final product. nih.gov This approach has been successfully employed for the synthesis of N-hydroxysulfonamide derivatives. dntb.gov.uaresearchgate.net

In a notable example, N-hydroxy-N-(4-iodophenyl)benzenesulfonamide was synthesized via a catalyst- and amine-free convergent paired electrochemical process. nih.govnih.gov The mechanism involves the cathodic reduction of a nitro compound (like 1-iodo-4-nitrobenzene) to the corresponding hydroxylamine. Concurrently, at the anode, a sulfonyl hydrazide is oxidized to a sulfinic acid. These in-situ generated species then react in a one-pot process to form the N-hydroxysulfonamide. nih.gov This method is performed in an undivided cell using simple carbon electrodes, highlighting its operational simplicity. dntb.gov.ua

Table 3: Characterization of Electrochemically Synthesized N-Hydroxy-N-(4-iodophenyl)benzenesulfonamide nih.gov

| Property | Value |

| Appearance | Pale yellow solid |

| Melting Point | 106–109 °C |

| IR (KBr, cm⁻¹) | 3339 (O–H), 1446 (C=C), 1340 & 1166 (S=O) |

The mechanisms underpinning the electrochemical synthesis of sulfonamides are diverse and depend on the starting materials and conditions. In many cases, the process is initiated by the anodic oxidation of one of the substrates to form a reactive intermediate. nih.gov

For instance, in the coupling of thiols and amines, the thiol is first oxidized at the anode to form a disulfide. nih.govacs.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to eventually form the sulfonamide. nih.govacs.org

In paired electrochemical methods starting from nitroarenes, the process is often initiated by the reduction of the nitroarene at the cathode. rsc.orgdntb.gov.ua For example, the electrochemical reduction of dinitrobenzene in the presence of arylsulfinic acids can be tuned by adjusting the electrode potential to yield different products. dntb.gov.ua A common mechanistic pathway in these systems involves the cathodic generation of an aminophenyl species from a nitrophenyl precursor, which is then oxidized at the anode to a reactive dione (B5365651) intermediate that undergoes a Michael-type addition with a sulfinic acid to form the sulfonamide. rsc.org The ability to control reaction pathways by simply tuning the electrical potential is a unique advantage of electrochemical synthesis. dntb.gov.ua

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds for biological screening. Derivatization strategies primarily focus on the phenyl and iodophenyl moieties, as well as the introduction of various linker groups to modulate the compound's physicochemical properties and biological activity.

Modifications of the Phenyl and Iodophenyl Moieties

Modifications to the phenyl and iodophenyl rings of the this compound scaffold are crucial for fine-tuning the electronic and steric properties of the molecule. These modifications can significantly impact the compound's interaction with biological targets.

On the benzenesulfonamide phenyl ring, various substituents can be introduced. For instance, the synthesis of N-(4-iodophenyl)-4-methylbenzenesulfonamide has been reported, where a methyl group is present on the para-position of the benzenesulfonyl moiety. organic-chemistry.org This modification can enhance lipophilicity and potentially influence the compound's binding affinity. Other substitutions, such as chloro, fluoro, and nitro groups, have also been explored on the benzenesulfonyl ring in related sulfonamide analogs. organic-chemistry.orgacs.org

The iodophenyl ring is another key site for derivatization. The iodine atom itself can participate in further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional aryl or alkynyl groups. Furthermore, the amino group of the parent 4-iodoaniline can be modified prior to the sulfonylation step. For example, the synthesis of 2-Amino-N-(4'-iodophenyl)benzenesulfonamide introduces an additional amino group on the benzenesulfonamide ring, providing another handle for further derivatization. nih.gov Similarly, starting from N-(4'-iodophenyl)-2-nitrobenzenesulfonamide allows for the subsequent reduction of the nitro group to an amine, offering a strategic route to introduce functionality. nih.gov

| Compound | Modification | Starting Materials | Reference |

| N-(4-iodophenyl)-4-methylbenzenesulfonamide | Methyl group on benzenesulfonyl ring | 4-Iodoaniline, 4-methylbenzenesulfonyl chloride | organic-chemistry.org |

| 2-Amino-N-(4'-iodophenyl)benzenesulfonamide | Amino group on benzenesulfonyl ring | N-(4'-iodophenyl)-2-nitrobenzenesulfonamide | nih.gov |

| N-(4-iodophenyl)-2-nitrobenzenesulfonamide | Nitro group on benzenesulfonyl ring | 4-Iodoaniline, 2-nitrobenzenesulfonyl chloride | nih.gov |

| N-(2-Chloro-4-iodophenyl)benzenesulfonamide | Chloro group on iodophenyl ring | 2-Chloro-4-iodoaniline, benzenesulfonyl chloride | chemicalbook.com |

Introduction of Diverse Linkers (e.g., Urea (B33335), Amido, Amino Scaffolds)

The introduction of diverse linkers between the benzenesulfonamide core and other chemical moieties is a widely employed strategy to create analogs with varied spatial arrangements and hydrogen bonding capabilities. Urea, amido, and amino linkers are commonly utilized for this purpose.

Urea Linkers: Urea-containing benzenesulfonamide derivatives have been extensively studied. These are often synthesized by reacting an amino-functionalized benzenesulfonamide with an appropriate isocyanate. For instance, derivatives of 4-aminobenzenesulfonamide have been reacted with various phenyl isocyanates to yield a library of ureido-benzenesulfonamides. nih.gov While direct synthesis of a urea derivative of this compound is not explicitly detailed, the general methodology is applicable. The synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives has been achieved through the Curtius degradation of a corresponding azide (B81097), followed by condensation with primary aromatic amines. farmaciajournal.com

Amido Linkers: Amido scaffolds are another common linker type. These can be introduced by reacting an amino-substituted benzenesulfonamide with a carboxylic acid or its activated derivative. For example, chloroacetyl chloride has been reacted with 4-aminobenzenesulfonamide to produce a chloroacetamide intermediate, which can then be reacted with various anilines, including 4-iodoaniline, to yield the final amido-linked derivative. beilstein-journals.org This approach results in compounds like 2-((4-Iodophenyl)amino)-N-(4-sulfamoylphenyl)acetamide. beilstein-journals.org

Amino Linkers: Amino linkers can be formed by the reduction of the corresponding amido or nitro groups. For example, the reduction of 2-((4-Iodophenyl)amino)-N-(4-sulfamoylphenyl)acetamide using reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) would yield the corresponding amino-linked compound, 4-((2-((4-Iodophenyl)amino)ethyl)amino)benzenesulfonamide. beilstein-journals.org

| Linker Type | Example Derivative | Synthetic Approach | Reference |

| Urea | N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide | Curtius degradation of azide and condensation with amine | farmaciajournal.com |

| Amido | 2-((4-Iodophenyl)amino)-N-(4-sulfamoylphenyl)acetamide | Reaction of chloroacetamide intermediate with 4-iodoaniline | beilstein-journals.org |

| Amino | 4-((2-((4-Iodophenyl)amino)ethyl)amino)benzenesulfonamide | Reduction of the corresponding amide | beilstein-journals.org |

Optimization of Reaction Parameters and Yields in Academic Synthesis

The optimization of reaction parameters is critical for achieving high yields and purity in the synthesis of this compound and its analogs. Several factors, including the choice of catalyst, base, solvent, and temperature, can significantly influence the outcome of the reaction.

For the N-arylation of sulfonamides, copper-based catalysts have been shown to be effective. For instance, copper acetate (B1210297) in the presence of a base like triethylamine (B128534) can mediate the coupling of arylboronic acids to solid-supported sulfonamides at room temperature, giving good to excellent yields. acs.org This methodology is applicable to the synthesis of N-aryl sulfonamides and offers a mild alternative to harsher reaction conditions. Another approach involves a copper-promoted desulfitative N-arylation of sulfonamides using sodium arylsulfinates, which proceeds with catalytic loadings of Cu(II) without the need for external ligands. organic-chemistry.org

The choice of base is also crucial. While pyridine and triethylamine are commonly used, studies on related sulfonamide syntheses have explored other options. The use of a solid-supported base can simplify purification by allowing for easy removal of the base and its salt by filtration.

Solvent selection can also impact reaction efficiency. While DCM and THF are standard choices, other solvents have been investigated. For example, a copper salt/ethanol system has been developed for the N-arylation of amines, amides, imides, and sulfonamides with arylboroxines, offering a more environmentally friendly option. nih.govbeilstein-journals.org

In some cases, catalyst-free methods have been developed. For example, a visible light-mediated deamination of sulfonamides has been reported for the arylation of sulfonamides with boronic acids, providing a novel and efficient pathway to diaryl sulfones. rsc.org

| Parameter | Condition | Effect | Reference |

| Catalyst | Copper acetate | Promotes N-arylation of sulfonamides with arylboronic acids | acs.org |

| Catalyst | Cu(II) salts | Catalyzes desulfitative N-arylation with sodium arylsulfinates | organic-chemistry.org |

| Base | Triethylamine | Neutralizes acid byproduct, drives reaction | ekb.eg |

| Solvent | Ethanol | Used in a copper-catalyzed N-arylation system | nih.govbeilstein-journals.org |

| Method | Visible light mediation | Catalyst-free arylation of sulfonamides | rsc.org |

| Method | Electrochemical synthesis | Green and catalyst-free approach | nih.gov |

Structural Elucidation and Advanced Characterization of N 4 Iodophenyl Benzenesulfonamide Systems

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of N-(4-iodophenyl)benzenesulfonamide at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ), multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, every proton and carbon atom in the molecule can be assigned.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the protons on the two aromatic rings and the sulfonamide N-H proton. The protons on the unsubstituted benzenesulfonyl group typically appear as a complex multiplet, while the protons on the 4-iodophenyl ring exhibit a characteristic AA'BB' pattern of two doublets due to the para-substitution. The labile N-H proton usually appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the six carbons of the benzenesulfonyl ring and the four unique carbons of the 4-iodophenyl ring (two of which are equivalent by symmetry). The carbon atom bonded to the iodine (C-I) is notably shifted to a higher field (lower ppm value) compared to the other aromatic carbons.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Benzenesulfonyl Protons (ortho) | ~7.8-7.9 | Doublet of doublets |

| Benzenesulfonyl Protons (meta, para) | ~7.5-7.6 | Multiplet | |

| 4-Iodophenyl Protons (ortho to -NH) | ~7.0-7.1 | Doublet | |

| 4-Iodophenyl Protons (ortho to -I) | ~7.6-7.7 | Doublet | |

| ¹³C | Benzenesulfonyl C (quaternary, C-S) | ~139-140 | Quaternary carbon |

| Benzenesulfonyl C (para) | ~133-134 | CH | |

| Benzenesulfonyl C (ortho) | ~127-128 | CH | |

| Benzenesulfonyl C (meta) | ~129-130 | CH | |

| 4-Iodophenyl C (quaternary, C-N) | ~137-138 | Quaternary carbon | |

| 4-Iodophenyl C (quaternary, C-I) | ~88-90 | Quaternary carbon |

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions corresponding to the sulfonamide group and the aromatic rings.

Key characteristic absorption bands include:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide.

S=O Stretches: The sulfonyl group (SO₂) gives rise to two strong and distinct absorption bands. The asymmetric stretching vibration typically appears at a higher frequency (around 1330-1360 cm⁻¹), while the symmetric stretching vibration is found at a lower frequency (around 1150-1180 cm⁻¹). nih.gov

Aromatic C=C Stretches: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 900-950 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear in the fingerprint region below 900 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| S=O | Asymmetric Stretching | 1330 - 1360 | Strong |

| S=O | Symmetric Stretching | 1150 - 1180 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium, Sharp |

| S-N | Stretching | 900 - 950 | Medium |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀INO₂S), the calculated monoisotopic mass is approximately 374.95 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. The resulting mass spectrum shows the molecular ion peak ([M]⁺ or adducts like [M+H]⁺) and various fragment ions. The fragmentation pattern gives structural clues. For benzenesulfonamides, common fragmentation pathways include:

Cleavage of the S-N bond, leading to the formation of [C₆H₅SO₂]⁺ (m/z 141) and [C₆H₄INH]⁺ (m/z 218) ions.

Loss of sulfur dioxide (SO₂) from the molecular ion or fragments.

Fragmentation of the aromatic rings.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀INO₂S |

| Monoisotopic Mass | 374.95 g/mol |

| Key Fragment Ion (m/z) | 141 ([C₆H₅SO₂]⁺) |

| Key Fragment Ion (m/z) | 218 ([C₆H₄INH]⁺) |

| Key Fragment Ion (m/z) | 77 ([C₆H₅]⁺) |

X-ray Crystallography for Solid-State Structural Analysis

A single-crystal X-ray diffraction study would reveal the precise molecular conformation of this compound. Key parameters include the dihedral angles between the two phenyl rings and the geometry around the sulfonamide linkage. The molecule is achiral and therefore possesses no stereocenters. The conformation is primarily dictated by the rotations around the C-S and S-N bonds. Studies on similar benzenesulfonamide (B165840) derivatives show that the molecule often adopts a gauche conformation when viewed along the S-N axis. epa.gov

The packing of this compound molecules in the crystal is directed by a network of non-covalent interactions. These interactions are fundamental to the stability and physical properties of the solid material.

Hydrogen Bonding: The most significant intermolecular interaction in sulfonamides is typically hydrogen bonding. The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as strong hydrogen bond acceptors. This often leads to the formation of centrosymmetric dimers or extended chains where molecules are linked by N-H···O interactions. epa.gov

π-π Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions. These can occur between the benzenesulfonyl rings of adjacent molecules or between the 4-iodophenyl rings. Computational studies on related structures have highlighted the role of π-π stacking between a phenyl ring and histidine residues in biological contexts, underscoring the importance of this interaction. tandfonline.com

Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the sulfonyl oxygens on neighboring molecules (C-I···O). This type of interaction is a recognized force in directing crystal packing.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that stabilize the three-dimensional structure.

For sulfonamide derivatives, Hirshfeld surface analysis helps in understanding the complex interplay of hydrogen bonds, halogen bonds, and other weak interactions. theochem.nl The analysis generates a three-dimensional surface around the molecule, which is color-coded to represent different properties. The normalized contact distance (d_norm) map is particularly informative; it highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent a scatter diagram of the distance from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on the plot are characteristic of specific types of interactions.

In the analysis of related sulfonamide crystal structures, several key interactions are consistently observed. The most significant contributions to the crystal packing typically come from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov For this compound, the presence of the iodine atom introduces the possibility of halogen bonding (I···O or I···N interactions), which can significantly influence the molecular packing. researchgate.net For instance, in the isomeric N-(4′-iodophenylsulfonyl)-3-nitroaniline, I···O interactions, along with N—H···O=S hydrogen bonds, create a chain of fused rings. researchgate.net

The table below illustrates the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative sulfonamide derivative, highlighting the quantitative data that can be obtained from this analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 40.1% |

| C···H/H···C | 37.1% |

| O···H/H···O | 19.7% |

| C···C | 1.4% |

| N···H/H···N | 1.3% |

| O···C/C···O | 0.4% |

Table 1. Illustrative percentage contributions of intermolecular contacts to the total Hirshfeld surface for (E)-N-(2-styrylphenyl)benzenesulfonamide, a related sulfonamide compound. The data demonstrates the quantitative breakdown of interactions governing crystal packing. nih.gov

The sharp spikes in the lower region of the 2D fingerprint plot for O···H/H···O contacts are characteristic of strong hydrogen bonds, while the more diffuse distribution of H···H and C···H contacts signifies their nature as weaker, less specific van der Waals interactions. semanticscholar.org The analysis provides a comprehensive picture of the supramolecular architecture, which is crucial for understanding the physicochemical properties of this compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds. Thin Layer Chromatography (TLC) is a widely used, simple, and rapid method to monitor the progress of chemical reactions, identify compounds, and determine their purity. researchgate.net

For this compound and related compounds, TLC is typically performed using a solid stationary phase, most commonly silica (B1680970) gel pre-coated on a plate, and a liquid mobile phase (eluent). rsc.orgnih.gov The choice of the eluent system is critical for achieving good separation. merckmillipore.com A mixture of a nonpolar solvent like petroleum ether or n-hexane and a more polar solvent like ethyl acetate (B1210297) is frequently employed for sulfonamides. rsc.orgnih.gov

The separation principle is based on the differential partitioning of the compound between the stationary and mobile phases. The compound is spotted onto the baseline of the TLC plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound travels with it at a rate that depends on its polarity and affinity for the stationary phase.

The purity of the compound can be assessed by the presence of a single spot on the developed chromatogram. The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes. researchgate.net In several reported syntheses of similar sulfonamides, reactions are monitored by TLC, and purification is often achieved via flash column chromatography, which operates on the same principles. rsc.org

The table below summarizes TLC conditions used for the analysis of compounds structurally related to this compound.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |

|---|---|---|---|---|

| 4-iodo-N-phenylbenzenesulfonamide | Silica Gel | Petroleum Ether:Ethyl Acetate (4:1) | 0.19 | rsc.org |

| N-Hydroxy-N-(4-iodophenyl)benzenesulfonamide | Silica Gel | n-Hexane:Ethyl Acetate (4:1) | Not specified | nih.gov |

| 2-((2-Bromophenyl)amino)-N-(4-sulfamoylphenyl)acetamide | Silica Gel | Methanol:Dichloromethane (3% v/v) | 0.27 | tandfonline.comnih.gov |

Table 2. Thin Layer Chromatography (TLC) conditions reported for the analysis and purification of related sulfonamide compounds.

Visualization of the spots on the TLC plate after development can be achieved by various methods. If the compound is UV-active, it can be seen under a UV lamp (typically at 254 nm). Alternatively, chemical staining agents can be used. For general purposes, oxidizing agents like potassium permanganate (B83412) or staining with iodine vapor can reveal the spots. illinois.edu The presence of a single, well-defined spot under optimal TLC conditions is a strong indicator of the high purity of the this compound sample.

Theoretical and Computational Chemistry Studies of N 4 Iodophenyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules with high accuracy. These methods are essential for understanding the intrinsic properties of N-(4-iodophenyl)benzenesulfonamide.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can identify the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. nih.gov For these calculations, functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311G+(d,p) are commonly utilized to achieve a balance between accuracy and computational cost. nih.govnih.gov

Interactive Table: Representative Geometric Parameters of Benzenesulfonamide (B165840) Derivatives from DFT Calculations

| Parameter | Typical Value | Description |

| S=O Bond Length | ~1.42 Å | Reflects the double bond character between sulfur and oxygen. mkjc.in |

| S-N Bond Length | ~1.69 Å | The length of the bond connecting the sulfonyl group to the nitrogen atom. indexcopernicus.com |

| S-C Bond Length | ~1.79 Å | The bond connecting the sulfur atom to the benzene (B151609) ring. indexcopernicus.com |

| C-S-N Bond Angle | ~107° | The angle around the central sulfur atom. indexcopernicus.com |

| O=S=O Bond Angle | ~122° | The angle between the two sulfonyl oxygen atoms. indexcopernicus.com |

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. mkjc.in The analysis of the HOMO and LUMO energy levels reveals that charge transfer can occur within the molecule, influencing its electronic behavior. nih.gov

Interactive Table: Frontier Orbitals and Chemical Reactivity

| Orbital/Parameter | Description | Implication |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability. mkjc.innih.gov |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mkjc.inchemrxiv.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential regions.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-deficient regions, prone to nucleophilic attack, are colored blue (positive potential). chemrxiv.org For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom, making these sites potential hydrogen bond acceptors.

Positive Potential: Located on the hydrogen atom attached to the nitrogen (the sulfonamide proton) and, notably, on the iodine atom. The positive region on the iodine atom, known as a "sigma-hole," allows it to act as a halogen bond donor, a significant non-covalent interaction. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the conformational flexibility and dynamic behavior of this compound over time.

Interactive Table: Key Torsion Angles in Benzenesulfonamide Derivatives

| Torsion Angle | Typical Value Range | Significance |

| C-N-S-C | 60° - 75° | Defines the twist around the S-N bond, influencing the relative orientation of the two aromatic rings. nih.gov |

| C-S-C-C | Varies | Describes the rotation of the benzenesulfonyl ring relative to the S-C bond. |

| S-N-C-C | Varies | Describes the rotation of the iodophenyl ring relative to the N-C bond. |

The presence of several single bonds in the this compound backbone allows for considerable molecular flexibility. The primary points of rotation are the S-N bond and the C-S and C-N bonds linking the phenyl rings to the central sulfonamide bridge.

Molecular dynamics (MD) simulations can be used to explore this flexibility over time. For instance, MD simulations of this compound when interacting with biological targets have shown significant fluctuation, particularly in the rotation of the 4-iodophenyl ring. tandfonline.com This ring can flip between different positions, highlighting the existence of multiple rotational isomers (rotamers) that are accessible at room temperature. tandfonline.com This inherent flexibility is a key determinant of how the molecule can adapt its shape to interact with other molecules.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

A hypothetical molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected biological macromolecule. The choice of protein target would depend on the therapeutic area of interest. For instance, based on the activities of similar sulfonamides, potential targets could include enzymes like carbonic anhydrase or various kinases.

The docking process would generate multiple possible binding poses of this compound within the protein's active site. Each pose is assigned a score that estimates the binding affinity, typically in kcal/mol. A lower binding energy score indicates a more stable and favorable interaction.

Illustrative Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Carbonic Anhydrase II | 2ABE | -8.5 |

| Cyclooxygenase-2 | 5KIR | -9.2 |

| p38 MAP Kinase | 1A9U | -7.8 |

| c-Jun N-terminal Kinase | 3PZE | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

A detailed analysis of the docked poses would reveal the specific intermolecular forces governing the interaction between this compound and the amino acid residues of the binding pocket. These forces are crucial for the stability of the protein-ligand complex.

For this compound, the key interacting moieties would be:

The sulfonamide group (-SO₂NH-) : This group is a potent hydrogen bond donor (from the N-H) and acceptor (from the O=S=O). It would likely form crucial hydrogen bonds with polar residues in the binding site.

The phenyl rings : The two aromatic rings can engage in various non-covalent interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and van der Waals interactions with hydrophobic residues.

The iodine atom : The iodine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.

Illustrative Intermolecular Interactions of this compound in a Hypothetical Binding Pocket of Carbonic Anhydrase II

| Type of Interaction | Ligand Moiety | Interacting Residue |

|---|---|---|

| Hydrogen Bond | Sulfonamide N-H | Thr199 |

| Hydrogen Bond | Sulfonamide O=S=O | His94 |

| π-π Stacking | Phenyl Ring | Phe131 |

| Van der Waals | Iodophenyl Ring | Val121, Leu198 |

| Halogen Bond | Iodine | Gln92 (backbone carbonyl) |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the functional groups of the compound and known interactions of similar inhibitors.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. nih.gov These models are built by finding a statistically significant correlation between calculated molecular descriptors and an experimentally determined property. nih.gov

For this compound and a series of its analogs, a QSPR study could be conducted to predict properties such as solubility, lipophilicity (logP), or even biological activity. The process would involve:

Data Set Preparation : A series of benzenesulfonamide derivatives with known experimental values for the property of interest would be collected.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors would be calculated. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the property.

Model Validation : The predictive power of the model would be rigorously tested using internal and external validation techniques.

Illustrative QSPR Model for Predicting a Hypothetical Biological Activity (pIC₅₀) A hypothetical QSPR model for a series of benzenesulfonamide derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(LUMO)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

LUMO is the energy of the lowest unoccupied molecular orbital.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model fitting.

Illustrative Data for a Hypothetical QSPR Study

| Compound | pIC₅₀ (Experimental) | logP (Calculated) | TPSA (Calculated) | LUMO (Calculated) | pIC₅₀ (Predicted) |

|---|---|---|---|---|---|

| Analog 1 | 6.5 | 3.2 | 65.1 | -0.12 | 6.4 |

| Analog 2 | 7.1 | 3.5 | 63.8 | -0.15 | 7.0 |

| This compound | 6.8 | 4.1 | 65.1 | -0.18 | 6.9 |

| Analog 3 | 7.5 | 3.9 | 62.5 | -0.14 | 7.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a validated QSPR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Data

Carbonic Anhydrase (CA) Inhibition Studies

Structural Insights into Zinc-Binding Group (ZBG) Coordination and Tail Orientation in CA Active Sites

The efficacy of N-(4-iodophenyl)benzenesulfonamide and related compounds as carbonic anhydrase (CA) inhibitors is fundamentally linked to their molecular structure. The benzenesulfonamide (B165840) scaffold features a sulfonamide group that acts as a potent zinc-binding group (ZBG). tandfonline.comgjpb.de This group coordinates directly with the zinc ion located in the active site of carbonic anhydrase enzymes. tandfonline.com This interaction is a hallmark of benzenesulfonamide-based CA inhibitors and is crucial for their inhibitory activity.

The design of these inhibitors often employs a "tail approach," where the molecule is considered in two parts: the ZBG and a "tail" portion. gjpb.de In this compound, the 4-iodophenyl group constitutes this tail. The strategy is to allow the sulfonamide ZBG to anchor the molecule to the zinc ion within the enzyme's catalytic pocket, while the tail extends towards the entrance of the binding site. gjpb.de This tail can then form a network of interactions with specific, often hydrophobic, amino acid residues that differ between CA isoforms. gjpb.de Studies on related derivatives, such as those with 4-iodophenyl and 2-bromophenyl tails, have shown that the nature of this tail influences the inhibitory activity and selectivity against different CA isoforms, highlighting the importance of the tail's orientation and interactions. nih.gov

Antiproliferative Effects on Cancer Cell Lines (In Vitro Models)

The role of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII, in cancer progression has prompted investigations into the anticancer potential of CA inhibitors. researchgate.netdergipark.org.tr These enzymes help cancer cells survive in the acidic and hypoxic tumor microenvironment. researchgate.net

Studies on Glioblastoma, Pancreatic, and Breast Cancer Cell Growth

Research has been conducted on benzenesulfonamide derivatives to assess their antiproliferative activity against various cancer cell lines. In one study, a library of new sulfonamide ureido derivatives was tested in vitro on tumor cells representing glioblastoma, pancreatic, and breast cancer. tandfonline.com These cancer types are known to express high levels of CA IX, which is correlated with poor prognosis. researchgate.net The findings revealed that these derivatives can possess promising anti-proliferative effects, comparable to those of the well-studied inhibitor SLC-0111. tandfonline.com Further research on other sulfonamides demonstrated significant inhibition of cell viability in breast and pancreatic cancer cell lines under hypoxic conditions. Specifically, N-(guanidinyl)benzenesulfonamides have shown promising anticancer activity against the human breast cancer cell line (MCF7).

The table below summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various cancer cell lines as reported in the literature.

| Compound Class | Cancer Cell Line | Activity Metric | Value |

| N-(Guanidinyl)benzenesulfonamides | MCF7 (Breast) | IC50 | 49.5 - 70.2 µM |

| Indole-based benzenesulfonamides | MCF-7, SK-BR-3 (Breast) | GI50 (MG-MID) | 2.4 - 6.3 µM dergipark.org.tr |

| Sulfonamide Ureido Derivatives | Glioblastoma, Pancreatic, Breast | Anti-proliferative Effects | Promising, comparable to SLC-0111 tandfonline.com |

Note: Data represents findings for classes of compounds related to this compound.

Exploration of Potential Molecular Targets (e.g., VEGFR-2 Inhibition)

Beyond direct CA inhibition, the structural motifs found in this compound are explored for their potential to inhibit other key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.

Blocking the VEGF pathway is a major strategy in cancer therapy. While direct studies on this compound's effect on VEGFR-2 are not prominent, research into structurally similar scaffolds is extensive. For instance, derivatives containing a biarylurea moiety, which shares structural similarities with ureido-substituted benzenesulfonamides, have shown significant dose-related VEGFR-2 inhibitory activity, with some compounds achieving IC50 values in the nanomolar range. Similarly, quinazoline-based benzenesulfonamide derivatives have been investigated as dual inhibitors of other receptor tyrosine kinases like EGFR and HER2. This suggests that VEGFR-2 remains an area of interest for exploration as a potential molecular target for benzenesulfonamide-based compounds.

Other Enzyme Inhibition and Receptor Modulation Studies

Investigation of Acetylcholine Inhibition

The benzenesulfonamide scaffold has also been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. tandfonline.com Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease.

Studies on various libraries of benzenesulfonamide derivatives have demonstrated potent inhibitory activity against AChE. tandfonline.com For example, a series of derivatives showed IC50 values ranging from 3.85 to 105.63 µM and Ki values from 2.26 to 82.46 µM. tandfonline.com Another study found Ki constants in the range of 2.54 to 299.60 µM for different sulfonamide derivatives. Although these studies did not specifically report on this compound, they establish the potential of the broader chemical class to act as AChE inhibitors, warranting further investigation.

The table below presents the range of inhibitory constants for different series of benzenesulfonamide derivatives against AChE.

| Derivative Series | Inhibition Constant (Ki) | Reference |

| Benzenesulfonamide derivatives (1-11, 1i-11i) | 2.26 ± 0.45 µM to 82.46 ± 14.7 µM | tandfonline.com |

| 4-(benzylideneamino)- and 4-(benzylamino)-benzenesulfonamides | 2.54 ± 0.22 µM to 299.60 ± 8.73 µM |

Metabotropic Glutamate (B1630785) Receptor (mGluR4) Positive Allosteric Modulation Studies

The metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor, plays a modulatory role in synaptic transmission and is considered a potential therapeutic target for central nervous system disorders like Parkinson's disease. Positive allosteric modulators (PAMs) are substances that bind to a receptor at a site distinct from the primary agonist binding site to enhance the receptor's response.

Patent literature discloses that derivatives closely related to this compound have been investigated as mGluR4 PAMs. Specifically, compounds such as 4-Amino-N-(2-chloro-4-iodophenyl)benzenesulfonamide are described in methods for developing ligands for mGluR4. This indicates that this chemical scaffold is of significant interest for its potential to modulate mGluR4 activity, representing another avenue of its biological investigation.

Investigation of Anti-inflammatory Activity (In Vitro/Ex Vivo Models)

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro or ex vivo anti-inflammatory activity of this compound were identified. While the broader class of benzenesulfonamides has been investigated for anti-inflammatory properties, research focusing explicitly on the N-(4-iodophenyl) derivative is not publicly available. Therefore, no data on its mechanisms of action, such as inhibition of inflammatory mediators or enzymes in isolated cellular or tissue models, can be presented.

Assessment of Anticonvulsant Properties (In Vitro/Ex Vivo Models)

Similarly, a thorough search of published research yielded no specific data regarding the anticonvulsant properties of this compound in in vitro or ex vivo models. The anticonvulsant potential of various sulfonamide-containing compounds has been a subject of scientific inquiry. However, dedicated studies on the effects of this compound on neuronal excitability, ion channels, or neurotransmitter systems in non-clinical, non-animal models have not been reported in the available scientific literature.

Structure Activity Relationship Sar and Rational Drug Design Principles

Influence of the 4-Iodophenyl Moiety on Biological Potency and Selectivity

The 4-iodophenyl group plays a critical and multifaceted role in the interaction of these molecules with their biological targets. The iodine atom, being large, lipophilic, and a good halogen bond donor, can significantly influence binding affinity and selectivity. However, its effect is highly context-dependent, varying with the topology of the target's binding site.

In some contexts, the bulky iodine atom is beneficial. For instance, in a series of inhibitors designed for Vibrio cholerae carbonic anhydrase (VchαCA), the 4-iodophenyl derivative exhibited good activity, which was attributed to the larger size of the bacterial enzyme's binding pocket being able to accommodate the substituent. tandfonline.com Similarly, when incorporated into a quinazolinone-benzenesulfonamide scaffold, a 4-iodophenyl derivative (compound 12 in the study) was found to be the most active and selective inhibitor against the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII, with inhibition constants (Kᵢ) of 18 nM and 9 nM, respectively. nih.gov

Conversely, the iodine substituent can be detrimental to activity. In one study of benzenesulfonamides with an amido linker, the introduction of a 4-iodo substituent on the phenyl ring resulted in the lowest inhibitory activity against certain hCA isoforms compared to smaller halogens like chlorine and bromine. nih.gov This suggests that for some enzyme isoforms, the steric bulk of iodine creates an unfavorable interaction or prevents optimal orientation within the active site. Further research into iodinated quinazolinones showed that a 4-iodo derivative was essentially inactive in inducing NQO1, an enzyme involved in antioxidant responses, whereas the 4-bromo analogue displayed moderate activity. dundee.ac.uk

The following table illustrates the context-dependent effect of the 4-iodophenyl moiety on carbonic anhydrase inhibition in a specific series of compounds.

| Compound ID (in study) | Phenyl Substituent | Linker | Target | Kᵢ (nM) |

| 3g | 4-Chlorophenyl | Amido | hCA I | Lower Kᵢ (more potent) |

| 3d | 4-Bromophenyl | Amido | hCA I | Lower Kᵢ (more potent) |

| 3h | 4-Iodophenyl | Amido | hCA I | Higher Kᵢ (less potent) |

| Data derived from a study on benzenesulfonamides as carbonic anhydrase inhibitors, showing varied potency based on halogen substitution. nih.gov |

Role of Sulfonamide Substituents and their Positional Isomers in Activity Modulation

The classic SAR for sulfonamides, particularly as antibacterial agents, dictates that the sulfonamide group and an amino group should be in a para relationship on the benzene (B151609) ring for optimal activity. mlsu.ac.in The sulfonamide moiety itself is a critical zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. nih.gov However, modern drug design has moved beyond these initial findings, exploring a wide array of substitutions to fine-tune activity for other targets.

For cyclooxygenase-2 (COX-2) inhibitors, a 4-sulfamoylphenyl group on a pyrazole (B372694) ring was found to be essential for potent activity. acs.org Critically, substitution on the sulfonamide nitrogen (N-methylation) led to inactive compounds, indicating that the free -NH- or -NH₂ is crucial for binding interactions in this context. acs.org

The position of substituents on both the benzenesulfonamide (B165840) ring and the N-phenyl ring has a profound impact on activity. Studies comparing para- and meta- isomers of benzenesulfonamides have demonstrated distinct activity and selectivity profiles. tandfonline.comnih.gov For example, the introduction of a tolyl group was found to enhance selectivity for VchαCA over human isoforms only when the benzenesulfonamide core was substituted at the meta- position. tandfonline.com The "ortho effect," where a substituent adjacent to the sulfonamide group influences its acidity (pKa) through steric and electronic effects, has also been systematically studied, although a direct correlation between pKa and binding affinity is not always observed. researchgate.net

Impact of Bridging Groups and Linker Flexibility on Receptor Binding and Efficacy

In many modern sulfonamide-based inhibitors, a linker or bridging group connects the core benzenesulfonamide pharmacophore to a "tail" moiety. This design strategy, often called the "tail approach," is pivotal for achieving high affinity and selectivity. nih.govunifi.it The linker's length, flexibility, and chemical nature are critical parameters that modulate receptor binding and efficacy.

Different types of linkers have been explored, including amides, amines, ureas, and hydrazones. nih.govnih.gov The flexibility of these linkers is a key determinant of activity. For example, the highly effective CA IX inhibitor SLC-0111 utilizes a flexible ureido linker that allows the tail portion of the molecule to adopt an optimal conformation to interact with specific amino acid residues, conferring isoform specificity. nih.govunifi.it

Conversely, increasing the rigidity of the linker can sometimes be detrimental. When a flexible urea (B33335) linker in one series of CA inhibitors was incorporated into a more rigid imidazolidin-2-one cycle, a notable reduction in isoform selectivity was observed. nih.gov However, rigidity can also be beneficial by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding. The optimal level of flexibility is therefore a delicate balance that is specific to the target protein. Studies using flexible oligo(ethylene glycol) linkers have shown that even linkers longer than the ideal distance between binding sites can be effective, suggesting that some degree of flexibility is a justifiable strategy in multivalent ligand design. harvard.edu The sulfonamide group itself can also be part of a linker, valued for its ability to act as a hydrogen bond acceptor and its high resistance to hydrolysis. mdpi.com

Design Strategies for Modulating Isoform Selectivity in Carbonic Anhydrase Inhibitors

Modulating selectivity among the 15 human carbonic anhydrase isoforms is a major goal of rational drug design, as different isoforms are implicated in various diseases. For example, hCA I and II are ubiquitous cytosolic enzymes, while hCA IX and XII are overexpressed in many tumors and are considered important anticancer targets. nih.govnih.gov Achieving selectivity is key to developing effective therapies with fewer side effects.

The predominant strategy for achieving isoform selectivity is the aforementioned "tail approach". researchgate.net The primary benzenesulfonamide group acts as the anchor, binding to the highly conserved zinc ion in the enzyme's active site. researchgate.net A linker then positions a "tail" group—often a substituted phenyl, heterocyclic, or aliphatic moiety—to extend into the middle and outer regions of the active site cleft. These regions have a higher degree of amino acid variability among the different CA isoforms. By designing tail groups that form specific favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target isoform, high selectivity can be achieved. nih.govunifi.it

For example, studies have shown that specific tail moieties can confer selectivity for the tumor-associated hCA IX and XII over the off-target hCA I and II. nih.govtandfonline.com The 4-iodophenyl tail has been successfully used to generate potent and selective inhibitors of hCA IX and XII. nih.gov The effectiveness of this strategy is often quantified by a Selectivity Index (SI), which is the ratio of the inhibition constant for an off-target isoform to that of the target isoform.

The following table presents inhibition and selectivity data for a novel iodoquinazolinone-sulfonamide conjugate against several hCA isoforms, illustrating the successful design of a selective inhibitor.

| Compound ID (in study) | Target Isoform | Kᵢ (nM) | Selectivity Index (hCA I / Target) | Selectivity Index (hCA II / Target) |

| 12 | hCA I | >10000 | - | - |

| hCA II | 158 | - | - | |

| hCA IX | 18 | >555 | 8.8 | |

| hCA XII | 9 | >1111 | 17.6 | |

| AAZ (Reference) | hCA I | 250 | - | - |

| hCA II | 12 | - | - | |

| hCA IX | 25 | 10 | 0.48 | |

| hCA XII | 5.7 | 43.8 | 2.1 | |

| Data for compound 12 (a 4-iodophenyl derivative) and the standard drug Acetazolamide (AAZ) highlight the high potency and selectivity of compound 12 for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov |

Development of Predictive Models for Biological Activity based on Structural Features

To accelerate the drug design process and reduce reliance on costly and time-consuming synthesis, computational predictive models are widely employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. semanticscholar.org

For N-phenylbenzenesulfonamide analogues, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. koreascience.krulaval.ca These models generate a 3D grid around an aligned set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. By correlating these fields with biological activity (e.g., IC₅₀ values), a predictive model is built that can forecast the activity of new, unsynthesized compounds and provide visual maps indicating where structural modifications are likely to enhance or diminish activity. koreascience.kr

Other innovative predictive models have also been developed. A recent approach demonstrated that strongly correlated linear relationships exist between the aqueous pKa values of sulfonamides and their equilibrium bond lengths as calculated by quantum chemistry methods. chemrxiv.orgsemanticscholar.org For 4-amino-N-phenylbenzenesulfonamide analogues, the length of the C-S bond was found to be the best predictor of pKa. nih.gov Such models, which are based on fundamental structural features, provide a powerful method for predicting crucial physicochemical properties, obviating the need for complex thermodynamic cycle calculations. chemrxiv.org In silico tools that predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) based on 2D structures are also routinely used to filter and prioritize candidates in the early stages of drug discovery. royalsocietypublishing.org

Future Directions and Advanced Research Perspectives for N 4 Iodophenyl Benzenesulfonamide

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The future of synthesizing N-(4-iodophenyl)benzenesulfonamide and its derivatives is geared towards enhancing efficiency, reducing environmental impact, and accessing novel chemical space. Traditional methods often rely on the reaction between a primary or secondary amine and a sulfonyl chloride. ekb.eg However, modern synthetic chemistry is pushing beyond these established routes.

Key Future Directions:

Electrochemical Synthesis: A promising green chemistry approach involves convergent paired electrochemical synthesis. This method has been successfully used to prepare related N-hydroxy-sulfonamides under catalyst-free and sustainable conditions, suggesting a viable route for this compound analogues. deepdyve.comnih.gov This technique minimizes waste by using electricity as a traceless reagent.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes and often improving yields. derpharmachemica.com This high-efficiency method has been applied to create complex heterocyclic systems, such as isoxazoles, from benzenesulfonamide (B165840) precursors. derpharmachemica.com Its application to the synthesis and derivatization of this compound could accelerate the discovery of new bioactive molecules.

Green Solvents and Catalysts: The development of synthetic protocols in environmentally benign solvents like deep eutectic solvents (DES), alcohols, or supercritical CO₂ is a major goal. mdpi.com Furthermore, the move away from metal catalysts towards metal-free direct N-sulfonylation techniques, for instance using sodium sulfinates, represents a greener and more cost-effective synthetic strategy. ekb.eg

| Synthetic Methodology | Key Advantages | Potential Application for this compound | Reference |

| Electrochemical Synthesis | Sustainable, catalyst-free, facile conditions | Synthesis of hydroxylated or other oxidized derivatives. | deepdyve.comnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Efficient synthesis of isoxazole (B147169) and other heterocyclic derivatives. | derpharmachemica.com |

| Green Chemistry Approaches | Reduced environmental impact, lower cost | Synthesis using green solvents (e.g., DES) and metal-free catalysts. | ekb.egmdpi.com |

Integration of Advanced Computational Techniques for De Novo Design

Computational chemistry is revolutionizing drug discovery by enabling the de novo design of molecules with desired properties, moving beyond traditional trial-and-error screening. frontiersin.org For this compound, these techniques can guide the rational design of new derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Key Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build predictive models. These models correlate the 3D structural features of molecules with their biological activity, as demonstrated for related antimitotic sulfonamides. ulaval.ca This allows for the virtual screening and prioritization of novel this compound derivatives before their synthesis.

Structure-Based Design: When the crystal structure of a biological target is known, as is the case for carbonic anhydrase in complex with related inhibitors, molecular docking can predict how newly designed ligands will bind. rcsb.org This allows for the precise design of modifications to the this compound scaffold to improve interactions with the target's active site.

Generative Artificial Intelligence (AI): Advanced machine learning models, such as Generative Adversarial Networks (GANs) and other deep learning architectures, can be trained on existing libraries of active sulfonamides. frontiersin.org These AI systems can then generate entirely new molecular structures, based on the this compound core, that are predicted to have high activity and drug-like properties. frontiersin.orgbiorxiv.org This approach accelerates the exploration of novel chemical space for identifying new therapeutic leads. biorxiv.org

Identification and Validation of New Biological Targets and Pathways

While the sulfonamide moiety is a well-established pharmacophore, the full biological potential of the this compound scaffold is still being uncovered. Future research will focus on identifying and validating novel molecular targets and the associated biological pathways.

Derivatives of this compound have already been investigated against several target classes. This existing research provides a foundation for broader screening and mechanism-of-action studies to uncover new therapeutic applications.

| Compound Class / Derivative | Investigated Biological Target | Potential Therapeutic Area | Reference(s) |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides | Tubulin (Colchicine-Binding Site) | Cancer (Antimitotic, Antiangiogenic) | ulaval.caacs.org |

| Ureido- and Selenoureido-benzenesulfonamides | Carbonic Anhydrase (CA) Isoforms (e.g., CA I, II, IX, XII) | Cancer, Glaucoma, parasitic diseases | rcsb.orgnih.govnih.govnih.gov |

| Radiolabeled mGluR4 Ligands | Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4) | Neurological Disorders | google.com |

| N-(4-phenoxyphenyl)benzenesulfonamide derivatives | Progesterone Receptor (PR) | Uterine Leiomyoma, Endometriosis, Breast Cancer | nih.gov |

Future work will involve large-scale phenotypic screening and chemoproteomics to identify unexpected biological activities. The validation of these new targets will be crucial, employing techniques such as cellular thermal shift assays (CETSA), genetic knockdown (siRNA/CRISPR), and enzymatic assays to confirm the molecular mechanism of action.

Development of Chemical Probes and Research Tools for Biological Systems

The this compound structure is exceptionally well-suited for the development of chemical probes—specialized tools used to study biological systems. uq.edu.au The iodine atom serves as a versatile chemical handle for modification.

Future Research Applications:

Radiolabeled Tracers for PET/SPECT Imaging: The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹³¹I, to create radiotracers for Single-Photon Emission Computed Tomography (SPECT) imaging. google.com This allows for the non-invasive visualization and quantification of a target receptor or enzyme in vivo, aiding in clinical diagnostics and understanding drug-target engagement. google.com Alternatively, the phenyl rings can be modified to incorporate fluorine-18 (B77423) for Positron Emission Tomography (PET) imaging, as has been explored for related structures targeting COX-2. researchgate.net

Photoaffinity Probes for Target Identification: The scaffold can be modified with a photoreactive group (e.g., an azido (B1232118) or diazirine moiety). Upon UV irradiation, these probes form a covalent bond with their biological target, enabling its isolation and identification via mass spectrometry. uq.edu.au This is a powerful, unbiased method for discovering new protein targets and off-targets.

Fluorescent Probes and Chemosensors: By attaching a fluorophore to the this compound core, researchers can create probes to visualize target localization within cells using fluorescence microscopy. Furthermore, the sulfonamide framework has been shown to be effective in the design of chemosensors for detecting specific ions, a principle that could be expanded for various analytical applications. researchgate.net

Interdisciplinary Approaches in Sulfonamide Chemical Research

The advancement of research on this compound and related compounds will increasingly depend on the convergence of multiple scientific disciplines. A holistic, interdisciplinary approach is essential to translate basic chemical discoveries into functional applications.

Future research will be characterized by a synergistic loop involving:

Synthetic & Medicinal Chemistry: Designing and creating novel derivatives, including through sustainable methods. ekb.egnih.govmdpi.com

Computational Science: Using AI and molecular modeling to predict the activity of new designs, prioritize synthetic targets, and understand binding interactions. frontiersin.orgulaval.canih.gov

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to solve the structures of derivatives bound to their biological targets, providing critical insights for further design iterations. rcsb.org

Chemical & Cell Biology: Utilizing chemical probes, proteomics, and advanced cell-based assays to validate targets, elucidate mechanisms of action, and assess the physiological effects of new compounds. nih.govuq.edu.au

Pharmacology & Translational Medicine: Evaluating the most promising compounds in preclinical models to determine their potential as future therapeutics.

This integrated strategy, which combines predictive computational design with empirical biological validation and advanced synthesis, will be the cornerstone of future innovation in sulfonamide chemical research, maximizing the potential of scaffolds like this compound.

Q & A

Basic Research Question

- Spectroscopy :

- UV-Vis : λmax ~270 nm (aromatic π→π* transitions) with iodine-induced redshift.

- IR : S=O stretches at 1150–1350 cm⁻¹; N-H bend at ~1600 cm⁻¹.

- Computational : DFT (B3LYP/6-31G*) to model electron distribution and predict reactive sites for electrophilic substitution .

How can this compound serve as a precursor for radiolabeling in imaging studies?

Advanced Research Question

The iodine atom allows for radioisotope incorporation (e.g., ¹²⁵I for SPECT imaging):

- Method : Isotopic exchange using Na¹²⁵I under acidic conditions (60°C, 2h).

- Purification : Radio-HPLC to isolate [¹²⁵I]-labeled product (RCP >98%).

Challenge : Radiolysis during storage; mitigate with cryopreservation and radical scavengers .

What are the key considerations for designing stability studies of this compound under physiological conditions?

Basic Research Question

- pH Stability : Assess degradation in buffers (pH 1.2–7.4) via LC-MS. Iodine’s lability may lead to hydrolysis products (e.g., 4-iodophenol).

- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) to detect sulfonamide bond cleavage .

How does the iodine substituent influence the binding affinity of this compound to carbonic anhydrase isoforms?

Advanced Research Question

Iodine’s hydrophobic volume enhances van der Waals interactions with CA-IX (overexpressed in tumors):